molecular formula C18H22N2O3 B2515076 N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396802-25-7

N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2515076
CAS No.: 1396802-25-7
M. Wt: 314.385
InChI Key: POYQIDOJYGRYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound with the molecular formula C18H22N2O3 and a molecular weight of 314.37 g/mol This compound features a benzo[d][1,3]dioxole core, which is a common structural motif in many bioactive molecules, linked to a but-2-yn-1-yl chain substituted with an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the But-2-yn-1-yl Chain: This step often involves Sonogashira coupling, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the alkyne intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative or an activated ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be emphasized.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

    Substitution: The aromatic ring in the benzo[d][1,3]dioxole core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: N-oxides of the azepane ring.

    Reduction: Alkenes or alkanes from the reduction of the alkyne group.

    Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole core.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics like thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide is not fully elucidated but is believed to involve interactions with specific molecular targets. The benzo[d][1,3]dioxole core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The azepane ring may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(4-(morpholin-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

Compared to similar compounds, N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide features an azepane ring, which is a seven-membered nitrogen-containing ring. This structural difference can influence the compound’s pharmacokinetic properties, such as its solubility, stability, and ability to cross biological membranes. Additionally, the presence of the alkyne group provides a site for further chemical modifications, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

N-[4-(azepan-1-yl)but-2-ynyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-18(15-7-8-16-17(13-15)23-14-22-16)19-9-3-6-12-20-10-4-1-2-5-11-20/h7-8,13H,1-2,4-5,9-12,14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYQIDOJYGRYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC#CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.